
methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate can be synthesized through several methods. One common approach involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing 10% aqueous sulfuric acid (H2SO4) . Another method involves the Dieckmann cyclization of diesters using sodium methoxide or sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The decarboxylation method is preferred for its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical properties compared to other heterocycles. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific reactivity patterns .
Propriétés
Numéro CAS |
62723-59-5 |
|---|---|
Formule moléculaire |
C7H8O3S |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
methyl 4-oxo-2,3-dihydrothiopyran-5-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h4H,2-3H2,1H3 |
Clé InChI |
BVMDOXHGBBKJNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
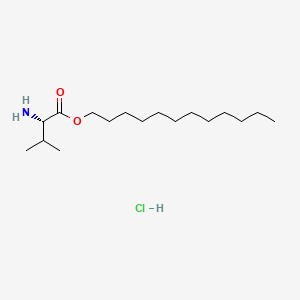
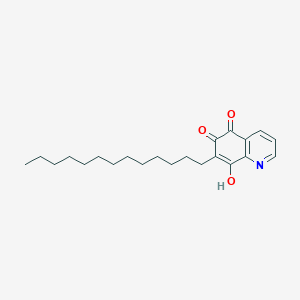
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)

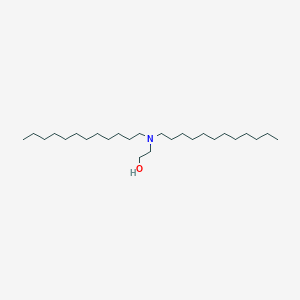
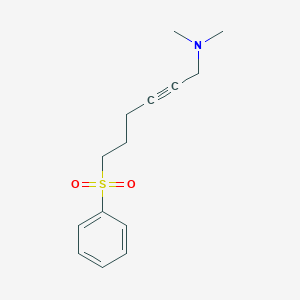
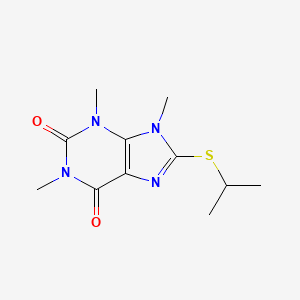
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
